
Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate is an organic compound with a complex structure It is a derivative of benzoic acid and contains various functional groups, including a chloro group, a methoxyethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate typically involves multiple steps. One common method includes the esterification of 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated products.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate involves its interaction with specific molecular targets. The chloro group and methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-4-methylbenzoate: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.
Methyl 3-chloro-5-methoxybenzoate: Contains a methoxy group instead of a methoxyethoxy group, leading to variations in solubility and biological activity.
Methyl 3-chloro-5-(2-hydroxyethoxy)-4-methylbenzoate: The hydroxyethoxy group introduces different hydrogen bonding capabilities and reactivity.
Uniqueness
Methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate is unique due to the presence of both chloro and methoxyethoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15ClO4 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
methyl 3-chloro-5-(2-methoxyethoxy)-4-methylbenzoate |
InChI |
InChI=1S/C12H15ClO4/c1-8-10(13)6-9(12(14)16-3)7-11(8)17-5-4-15-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
BJTJLLJUIMWWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)OC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
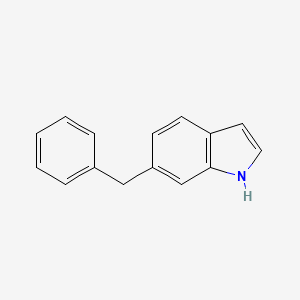
![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)

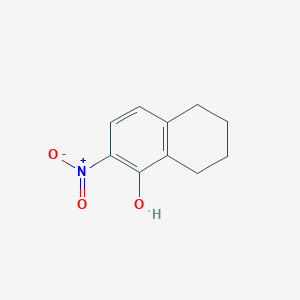
![3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione](/img/structure/B13934562.png)
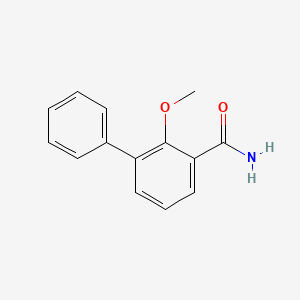
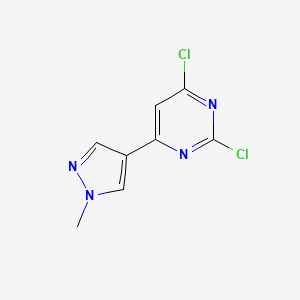
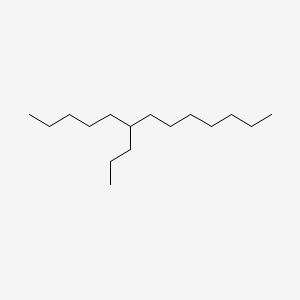
![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)

![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)
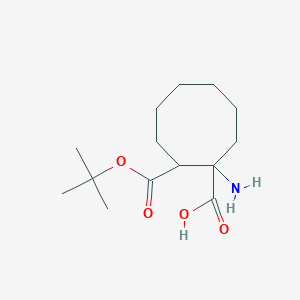
![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)
